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molecular formula C8H8N4OS B1614564 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- CAS No. 32550-63-3

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-

Cat. No. B1614564
M. Wt: 208.24 g/mol
InChI Key: BTUJSUDWUWIQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04146396

Procedure details

1-Phenyl-4-hydroxymethyltetrazolin-5-thione which was prepared from 1-phenyl-5-mercaptotetrazole and an excess amount of formaldehyde was reacted with 2 to 5 times on a molar basis of thionyl chloride in benzene at 50° C. for 3 hours to prepare 1-phenyl-4-chloromethyltetrazolin-5-thione. This was reacted with an equimolar amount of 1,4-dihydroxy-N-(2-tetradecyloxy)-phenylnaphthamide in DMF in the presence of 1.5 to 3 times on a molar basis of sodium ethoxide to obtain Coupler (42).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
1-phenyl-4-chloromethyltetrazolin-5-thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-dihydroxy-N-(2-tetradecyloxy)-phenylnaphthamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([SH:12])=[N:10][N:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=O.S(Cl)(Cl)=O.C1(N2C(=S)N(CCl)N=N2)C=CC=CC=1.[OH:33][C:34]1(C2C=CC3C(=CC=CC=3)C=2C(NOC(CCCCCCCCCCCC)C)=O)C=CC(O)=CC1.[O-]CC.[Na+]>C1C=CC=CC=1.CN(C=O)C>[C:1]1([N:7]2[C:11](=[S:12])[N:10]([CH2:34][OH:33])[N:9]=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:5.6|

Inputs

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reactant
Smiles
C1(=CC=CC=C1)N1N=NN=C1S
Step Two
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Smiles
C=O
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S(=O)(Cl)Cl
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1-phenyl-4-chloromethyltetrazolin-5-thione
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Smiles
C1(=CC=CC=C1)N1N=NN(C1=S)CCl
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1,4-dihydroxy-N-(2-tetradecyloxy)-phenylnaphthamide
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OC1(CC=C(C=C1)O)C1=C(C2=CC=CC=C2C=C1)C(=O)NOC(C)CCCCCCCCCCCC
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=NN(C1=S)CO
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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